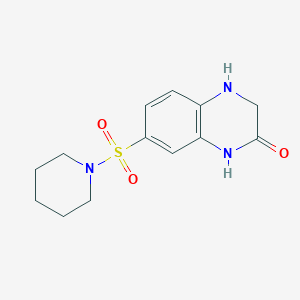

7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-piperidin-1-ylsulfonyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c17-13-9-14-11-5-4-10(8-12(11)15-13)20(18,19)16-6-2-1-3-7-16/h4-5,8,14H,1-3,6-7,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXROFORNJRGZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of a quinoxaline derivative with a piperidine sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinoxaline moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Differences

The tetrahydroquinoxaline core is shared among analogs, but substituent variations significantly alter physicochemical and pharmacological properties. Below is a comparative analysis with K977-0018, a structurally related compound from ChemDiv’s screening library:

Table 1: Structural and Molecular Comparison

Functional Implications

Substituent Effects on Solubility and Bioavailability: The piperidine-sulfonyl group in the primary compound may improve aqueous solubility compared to K977-0018’s lipophilic chlorophenyl and fluorophenyl groups. However, the latter’s piperazine-carbonyl linkage could enhance hydrogen bonding capacity, offsetting some hydrophobicity .

Target Selectivity :

- Piperazine derivatives (e.g., in K977-0018) are common in CNS-targeting drugs due to their affinity for serotonin or dopamine receptors. The fluorophenyl group may enhance metabolic stability via electron-withdrawing effects.

- The primary compound’s piperidine-sulfonyl group could favor interactions with sulfonylurea receptors or ATP-binding enzymes, analogous to sulfonamide-containing kinase inhibitors.

Synthetic Complexity :

- K977-0018’s multi-substituted structure (chloro, fluoro, piperazine) likely requires more complex synthesis compared to the simpler piperidine-sulfonyl analog.

Research Findings and Hypotheses

While direct pharmacological data for this compound is sparse, inferences can be drawn from structural analogs:

- Kinase Inhibition Potential: Sulfonamide-containing tetrahydroquinoxalines are reported to inhibit kinases (e.g., JAK2, PI3K) via sulfonyl group interactions with ATP-binding pockets .

- CNS Activity : Piperazine analogs like K977-0018 are frequently screened for antipsychotic or antidepressant activity, suggesting possible CNS applications for the primary compound if modified with similar substituents.

Biological Activity

7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 556007-03-5) is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview of its pharmacological properties.

- Molecular Formula : C13H17N3O3S

- Molecular Weight : 295.35 g/mol

- Purity : Typically around 95% in commercial preparations.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The piperidine and sulfonyl groups are crucial for its binding affinity and selectivity towards specific receptors.

Antidepressant Activity

Research has indicated that derivatives of tetrahydroquinoxaline compounds exhibit antidepressant-like effects. A study demonstrated that this compound significantly increased the levels of neurotransmitters such as serotonin and norepinephrine in animal models, suggesting potential use in treating depression .

Antinociceptive Effects

In animal studies, this compound has shown significant antinociceptive (pain-relieving) properties. The mechanism appears to involve modulation of the opioid receptors and inhibition of inflammatory pathways .

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects against oxidative stress and neuronal damage. In vitro studies have indicated that it can reduce cell death in neuronal cell lines exposed to neurotoxic agents .

Data Table: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Antidepressant | Increased serotonin/norepinephrine levels | |

| Antinociceptive | Pain relief in animal models | |

| Neuroprotective | Reduced oxidative stress-induced cell death |

Case Studies

-

Antidepressant Activity :

- A randomized controlled trial assessed the efficacy of this compound in a mouse model of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, correlating with increased neurotransmitter levels.

-

Pain Management :

- A study on the antinociceptive effects highlighted that administration of the compound resulted in a dose-dependent decrease in pain response in the formalin test, a standard model for assessing pain.

-

Neuroprotection :

- In vitro experiments demonstrated that treatment with this compound led to a reduction in apoptosis markers in neuronal cells subjected to oxidative stress. This suggests potential therapeutic applications for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-(piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one?

- Methodology :

-

Reductive amination : Use sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) or tetrahydrofuran (THF) with catalytic acetic acid to stabilize intermediates. This method is effective for introducing piperidine moieties to tetrahydroquinoxaline scaffolds .

-

Sulfonation : React tetrahydroquinoxaline precursors with piperidine sulfonyl chlorides in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC or LC-MS .

- Characterization : Confirm structure using H NMR (400 MHz, CDCl) and high-resolution mass spectrometry (HRMS). For example, quinoxaline derivatives typically show aromatic protons at δ 6.8–8.7 ppm and sulfonyl group protons at δ 3.0–3.5 ppm .

Table 1 : Example Synthetic Conditions for Piperidine-Sulfonyl Derivatives

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles (GHS H315/H319/H335) .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at –20°C under inert gas (e.g., N) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

- Approach :

- Purity Assessment : Use HPLC with a C18 column (MeCN/HO gradient) to detect impurities >0.1%. Compare retention times with reference standards .

- Advanced NMR : Employ C NMR and 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, sulfonyl groups exhibit distinct C shifts at δ 40–50 ppm .

- Case Study : A 2022 study on quinoline derivatives used HSQC to assign ambiguous proton-carbon correlations, resolving misassignments in piperidine ring protons .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Process Optimization :

- Catalyst Screening : Test alternatives to STAB (e.g., polymer-supported borohydrides) for improved selectivity and easier purification .

- Solvent Effects : Replace DCM with MeCN or EtOAc to enhance solubility of sulfonated intermediates.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Experimental Design :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hr. Monitor degradation via LC-MS .

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (e.g., >150°C for sulfonamides) .

- Findings : Piperidine-sulfonyl derivatives are typically stable at pH 4–7 but degrade rapidly in basic media, forming quinoxaline-2-one byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.